molecular formula C11H12BrNO B2614779 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 184041-17-6

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2614779
CAS RN: 184041-17-6
M. Wt: 254.127
InChI Key: ITRZZFVHGKKWPK-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. It is a colorless solid that is insoluble in water and has a melting point of 123-124°C. It is a versatile chemical compound which has been used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The compound is used in synthesizing various derivatives. Gromachevskaya et al. (2013) discuss synthesizing 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, which are derivatives of 3,4-dihydroquinazolines, by reacting aminophenyldiphenylcarbinol with nitriles. The reaction with substituted 5-bromo-3-cyano-2(1H)-pyridones leads to derivatives of 3,4-dihydroquinazolines and 4H-3,1-benzoxazines (Gromachevskaya et al., 2013).
  • Alkylation Reactions : The compound undergoes alkylation reactions. As reported by Mohammadi and Hossini (2011), 2,3-disubstituted-4(3H)-quinazolinones, including derivatives of 6-Bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one, are synthesized under specific conditions, highlighting its reactivity and potential in synthesizing biologically relevant compounds (Mohammadi & Hossini, 2011).

Biological and Pharmacological Applications

  • Sigma-2 Receptor Ligands : Rowland et al. (2006) synthesized high-affinity 76Br-labeled sigma-2 receptor ligands using derivatives of 3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-one. These compounds show potential in identifying and imaging solid tumors, indicating their significance in cancer research and diagnosis (Rowland et al., 2006).
  • Cytotoxic Activity : Bongui et al. (2005) explored the cytotoxic activities of acronycine analogues, including 6-methoxy-3,3-dimethyl-3,14-dihydro-7H-benzo[c]pyrano[3,2-h]acridin-7-one, a derivative of 3,4-dihydroquinolin-2(1H)-one. This research is significant for developing new anticancer agents (Bongui et al., 2005).

Theoretical and Structural Studies

  • Tautomeric Equilibrium and Stability : Bede et al. (2019) conducted a theoretical study on the tautomeric equilibrium, stability, polarizability, and acidity of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives. This research provides insights into the reactivity and interaction sites of these compounds, which are crucial for understanding their chemical behavior and potential applications (Bede et al., 2019).

Synthesis Techniques and Mechanisms

  • Knorr Synthesis : Wlodarczyk et al. (2011) explored the Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline, involving condensation and cyclization reactions. This study provides valuable information on the synthesis techniques and mechanisms relevant to the compound (Wlodarczyk et al., 2011).

properties

IUPAC Name

6-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRZZFVHGKKWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)Br)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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